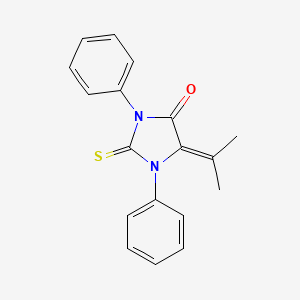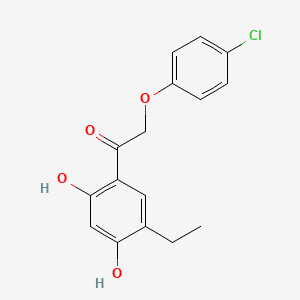
2-(4-chlorophenoxy)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is a synthetic compound that belongs to the family of chalcones. It has been extensively studied for its potential therapeutic properties due to its unique chemical structure.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms such as inhibition of inflammatory mediators, scavenging of free radicals, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also possesses potent antioxidant activity and can scavenge free radicals. In addition, it has been found to induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using 2-(4-chlorophenoxy)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone in lab experiments is its ease of synthesis. It can be synthesized using simple and inexpensive reagents. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
For research on this compound include investigating its potential use in the treatment of neurodegenerative diseases and improving its solubility in water for use in various experiments.
合成方法
The synthesis of 2-(4-chlorophenoxy)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone can be achieved through a simple reaction between 4-chlorophenol and 5-ethyl-2,4-dihydroxyacetophenone in the presence of base and a catalyst. This reaction leads to the formation of the desired chalcone compound, which can be purified through recrystallization.
科学研究应用
2-(4-chlorophenoxy)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-2-10-7-13(15(19)8-14(10)18)16(20)9-21-12-5-3-11(17)4-6-12/h3-8,18-19H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMWLWJOEPKNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)
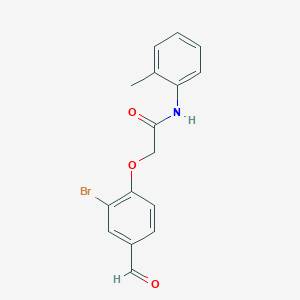
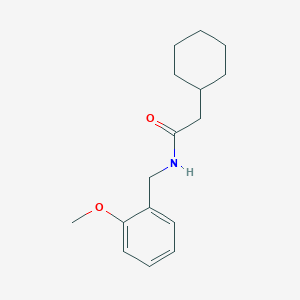

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![ethyl 2-[(3-cyclopentylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5692375.png)
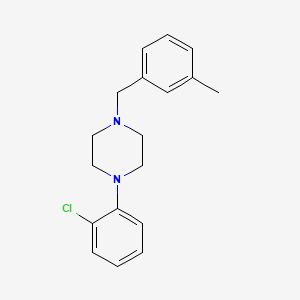
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)

![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)

